6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9BrN2S and a molecular weight of 257.15 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine typically involves the bromination of 4,7-dimethyl-1,3-benzothiazol-2-amine. One common method includes the slow addition of liquid bromine in acetic acid to a solution of 4,7-dimethyl-1,3-benzothiazol-2-amine in acetic acid at room temperature. The reaction mixture is then stirred for 24 hours . After the reaction, the mixture is poured into cold water, and ammonium hydroxide is added to adjust the pH to around 9. The precipitate is filtered, washed with water, and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures to ensure efficient and safe production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation might produce sulfoxides or sulfones.
Scientific Research Applications
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as an intermediate in the synthesis of biologically active molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is not well-documented. as a benzothiazole derivative, it is likely to interact with various biological targets, including enzymes and receptors, through its heterocyclic structure. The bromine and methyl groups may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and two methyl groups on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives.
Properties
IUPAC Name |
6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2S/c1-4-3-6(10)5(2)8-7(4)12-9(11)13-8/h3H,1-2H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBSALFSVUNNPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1N=C(S2)N)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395832 |
Source
|
Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383131-43-9 |
Source
|
Record name | 6-bromo-4,7-dimethyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.